molecular formula CH2F3N B3054569 Trifluoromethanamine CAS No. 61165-75-1

Trifluoromethanamine

Cat. No.: B3054569
CAS No.: 61165-75-1
M. Wt: 85.029 g/mol
InChI Key: MYMLGBAVNHFRJS-UHFFFAOYSA-N
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Description

Trifluoromethanamine is an organic compound characterized by the presence of a trifluoromethyl group attached to an amine group. This compound is of significant interest in various fields due to its unique chemical properties, which include high electronegativity and stability. These properties make it valuable in pharmaceuticals, agrochemicals, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions: Trifluoromethanamine can be synthesized through several methods. One notable method involves the trifluoromethylation of secondary amines using sodium trifluoromethanesulfinate (CF3SO2Na) under mild conditions . This method is advantageous due to its good functional group tolerance and the use of inexpensive materials.

Industrial Production Methods: Industrial production of this compound often involves the reaction of trifluoromethyl iodide with ammonia or amines under controlled conditions. This method ensures high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: Trifluoromethanamine undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form trifluoromethylamine oxides.

    Reduction: Reduction reactions can yield trifluoromethylamines with different substituents.

    Substitution: It participates in nucleophilic substitution reactions, where the trifluoromethyl group can be replaced by other functional groups.

Common Reagents and Conditions: Common reagents used in these reactions include strong oxidizing agents like hydrogen peroxide for oxidation, and reducing agents such as lithium aluminum hydride for reduction. Substitution reactions often require catalysts like palladium or copper.

Major Products: The major products formed from these reactions include trifluoromethylamine derivatives, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals.

Scientific Research Applications

Trifluoromethanamine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of trifluoromethanamine involves its interaction with various molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to effectively interact with biological membranes and proteins. This interaction can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

    Fluoroform (Trifluoromethane): Similar in structure but lacks the amine group.

    Trifluoromethyl iodide: Used as a reagent in trifluoromethylation reactions.

    Trifluoromethyl benzene: An aromatic compound with a trifluoromethyl group, used in the synthesis of pharmaceuticals and agrochemicals.

Uniqueness: Trifluoromethanamine is unique due to the presence of both the trifluoromethyl and amine groups, which confer distinct chemical reactivity and biological activity. This combination makes it a versatile compound in various applications, from chemical synthesis to drug development.

Properties

IUPAC Name

trifluoromethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/CH2F3N/c2-1(3,4)5/h5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYMLGBAVNHFRJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(N)(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

CH2F3N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90337433
Record name Trifluoromethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90337433
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

85.029 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61165-75-1
Record name Trifluoromethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90337433
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Trifluoromethanamine
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Trifluoromethanamine
Reactant of Route 3
Trifluoromethanamine
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Trifluoromethanamine
Reactant of Route 5
Trifluoromethanamine
Reactant of Route 6
Trifluoromethanamine

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